![molecular formula C20H17FN6 B2539863 4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380086-22-4](/img/structure/B2539863.png)

4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

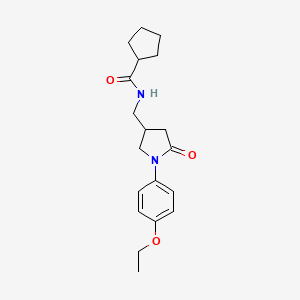

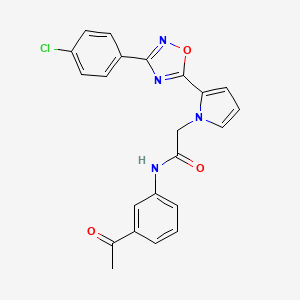

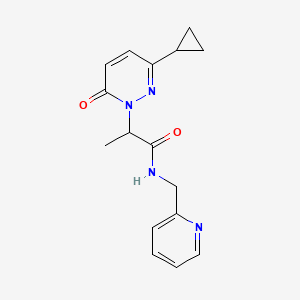

The compound “4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile” is a chemical compound with the molecular formula C20H17FN6. It is a powder at room temperature .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyridine ring, a piperazine ring, and a pyridazin ring. The presence of these rings and the fluorophenyl group contribute to the compound’s properties .Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 282.32 .Aplicaciones Científicas De Investigación

Equilibrative Nucleoside Transporters (ENTs) Inhibition

FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, FPMINT exhibits greater selectivity for ENT2 over ENT1. It has been studied as a potential therapeutic agent for modulating nucleoside transport in various cellular contexts .

Mechanism::Derivatization Reagent for Carboxyl Groups

FPMINT serves as a derivatization reagent for carboxyl groups on peptides. Researchers use it during the spectrophotometric analysis of phosphopeptides .

Anti-HIV-1 Potential

Although not directly related to FPMINT, indole derivatives (similar in structure) have shown anti-HIV-1 activity. While this specific compound hasn’t been studied extensively in this context, it’s worth exploring its potential .

Synthetic Intermediate for Pyrrolopyridine Derivatives

FPMINT is a starting reagent for synthesizing 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine derivatives. These compounds may have diverse applications in medicinal chemistry .

Chemical Biology and Drug Discovery

Researchers can use FPMINT analogs to study the structure-activity relationship (SAR) and optimize their inhibitory properties. Insights from SAR studies can guide drug discovery efforts targeting ENTs .

Molecular Docking Studies

Molecular docking analysis can explore the binding site of FPMINT analogs within ENT1 and ENT2. Understanding their interactions at the molecular level aids in designing more effective inhibitors .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell growth and proliferation, given the crucial role of nucleotides in these processes.

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once administered .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and regulation of adenosine function due to the inhibition of ENTs . This can potentially affect a wide range of cellular processes, given the fundamental role of nucleotides in cellular metabolism.

Propiedades

IUPAC Name |

4-[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6/c21-16-3-1-2-15(12-16)19-4-5-20(25-24-19)27-10-8-26(9-11-27)18-6-7-23-17(13-18)14-22/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQSWCAEPXMVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NC=C2)C#N)C3=NN=C(C=C3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2539789.png)

![1,3-Dinitrodibenzo[b,f]oxepine](/img/structure/B2539795.png)

![1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2539796.png)

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2539801.png)